2-(2,5-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide
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Overview
Description
2-(2,5-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide is a complex organic compound that features a combination of aromatic rings, oxadiazole, and acetamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Phenyl Groups: The phenyl groups can be introduced through nucleophilic aromatic substitution reactions.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the oxadiazole moiety.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It could be used as a probe to study various biological processes, given its potential interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring and aromatic groups could play crucial roles in binding to the target molecules, while the acetamide linkage might influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide: Similar structure but with a different substitution pattern on the phenyl ring.
2-(2,5-dimethylphenoxy)-N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide: Similar structure but with a chlorine atom on the phenyl ring.
Properties
Molecular Formula |
C23H27N3O3 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C23H27N3O3/c1-15(2)26(22(27)14-28-20-12-17(4)9-10-18(20)5)13-21-24-23(25-29-21)19-8-6-7-16(3)11-19/h6-12,15H,13-14H2,1-5H3 |
InChI Key |
BYKCBURODMIFNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)COC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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